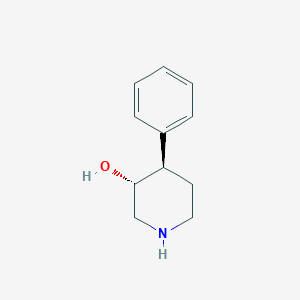
Rel-(3R,4R)-4-phenylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4R)-4-phenylpiperidin-3-ol is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-4-phenylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of 4-phenylpiperidin-3-one using a chiral rhodium catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4R)-4-phenylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpiperidin-3-one, while reduction can produce 4-phenylpiperidine .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Rel-(3R,4R)-4-phenylpiperidin-3-ol has several notable applications in scientific research:
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in developing drugs targeting neurological disorders. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug design .
Research has shown that this compound exhibits interactions with neurotransmitter transporters. For instance, studies indicate that derivatives of this compound can inhibit dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Bioactive Molecules
As a chiral building block, it plays a crucial role in synthesizing complex organic molecules. Its ability to serve as an intermediate allows chemists to create diverse compounds with specific biological activities .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
-
Dopamine Transporter Affinity:
A study demonstrated that certain derivatives exhibit high affinity for the dopamine transporter, indicating potential use in treating disorders like depression and schizophrenia . -
Antiproliferative Properties:
Research has shown that compounds related to this compound can inhibit the growth of cancer cells. For instance, modifications to the piperidine structure have led to enhanced antiproliferative effects against various cancer cell lines .
Mecanismo De Acción
The mechanism of action of Rel-(3R,4R)-4-phenylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-piperidinecarboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-3-phenyl-4-piperidinecarboxylic acid .
Uniqueness
Rel-(3R,4R)-4-phenylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group on the piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(3R,4R)-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m1/s1 |
Clave InChI |
KPIUNMRQJGMTGZ-MNOVXSKESA-N |
SMILES isomérico |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O |
SMILES canónico |
C1CNCC(C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















